
1-Butanol, 4-cyclohexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylidene-1-butanol: is an organic compound with the molecular formula C10H18O . It is a type of alcohol where the hydroxyl group (-OH) is attached to a butanol chain, which is further connected to a cyclohexylidene group. This compound is known for its unique structure, which combines the properties of both cyclohexane and butanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylidene-1-butanol typically involves the following steps:
Formation of Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate through the reaction of cyclohexanone with a suitable reagent.
Addition of Butanol Chain: The cyclohexylidene intermediate is then reacted with a butanol derivative under controlled conditions to form 4-Cyclohexylidene-1-butanol.
Industrial Production Methods: Industrial production of 4-Cyclohexylidene-1-butanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexylidene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexylidene butanone or cyclohexylidene butanal.
Reduction: Formation of cyclohexylidene butane.
Substitution: Formation of cyclohexylidene butyl halides or other substituted derivatives.
Applications De Recherche Scientifique
4-Cyclohexylidene-1-butanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylidene-1-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The cyclohexylidene group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar structure but lacks the butanol chain.
1-Butanol: Similar structure but lacks the cyclohexylidene group.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 4-Cyclohexylidene-1-butanol is unique due to its combination of cyclohexylidene and butanol structures, providing distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds.
Propriétés
Numéro CAS |
4441-58-1 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-cyclohexylidenebutan-1-ol |
InChI |
InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h8,11H,1-7,9H2 |
Clé InChI |
IGVJWGCJYWLRAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CCCCO)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


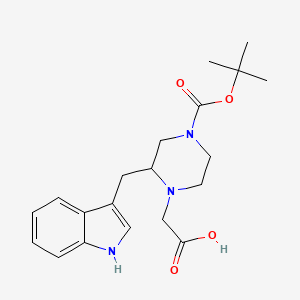
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

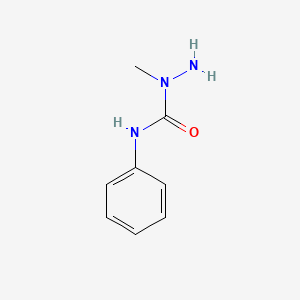
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
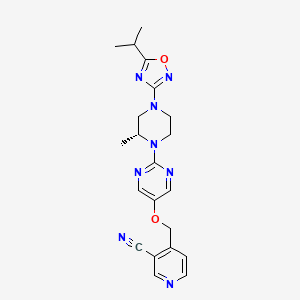
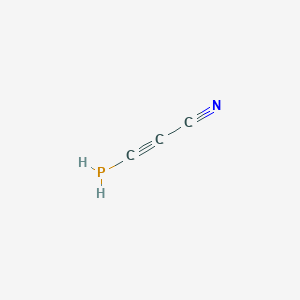
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)
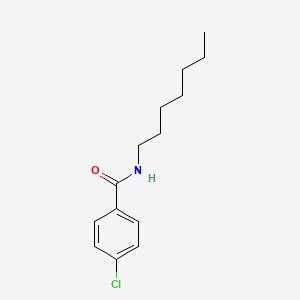
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
